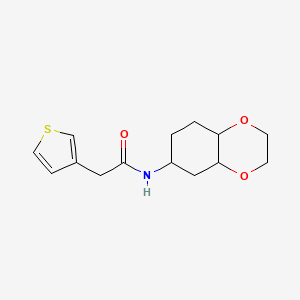

N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c16-14(7-10-3-6-19-9-10)15-11-1-2-12-13(8-11)18-5-4-17-12/h3,6,9,11-13H,1-2,4-5,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCHIVFROBYGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)CC3=CSC=C3)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

Formation of the Octahydrobenzo[b][1,4]dioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

Amidation: The final step involves the formation of the acetamide group through an amidation reaction, typically using an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The dioxin ring can be reduced to form diols.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Diols.

Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving dioxin and thiophene derivatives.

Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The dioxin ring could be involved in binding interactions, while the thiophene ring might participate in electron transfer processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues from Literature and Patents

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Core Heterocycle Differences :

- Benzodioxin vs. Benzoxathiine () : The target’s fully saturated benzodioxin core lacks sulfur, reducing lipophilicity compared to the sulfur-containing benzoxathiine. This may enhance aqueous solubility but reduce membrane permeability .

Substituent Effects :

- Thiophen-3-yl vs.

- Halogenation () : Chlorine/bromine substituents in catalogue compounds increase molecular weight and lipophilicity, which could enhance target binding but reduce solubility. The target lacks halogens, suggesting a balance between hydrophilicity and binding .

Functional Group Variations :

Inferred Pharmacological Implications

- Metabolic Stability : The saturated benzodioxin core may confer resistance to cytochrome P450 oxidation, similar to trifluoromethyl groups in patent compounds .

- Target Selectivity : The thiophen-3-yl group’s orientation could influence selectivity for receptors like serotonin or dopamine transporters, analogous to methoxyphenyl derivatives in .

Biological Activity

N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features an octahydrobenzo[b][1,4]dioxin moiety linked to a thiophene ring through an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 251.33 g/mol. The structural characteristics contribute to its diverse chemical interactions, making it a subject of interest in medicinal chemistry.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits inhibitory effects on key enzymes:

- α-glucosidase : This enzyme is involved in carbohydrate metabolism. Inhibition can lead to decreased glucose absorption, suggesting potential applications in managing diabetes.

- Acetylcholinesterase : Inhibition of this enzyme can enhance cholinergic neurotransmission, which may have implications for treating neurodegenerative diseases such as Alzheimer's.

The specific mechanisms of action are still under investigation, but initial docking studies suggest strong binding affinities with these targets, indicating that the compound could modulate their activity through competitive inhibition.

Cytotoxicity

Research has shown that compounds with similar structural motifs exhibit varying degrees of cytotoxicity against cancer cell lines. While specific data for this compound is limited, related compounds have demonstrated significant cytotoxic effects against human promyelocytic leukemic HL-60 cells, suggesting that this compound may also possess anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of octahydrobenzo[b][1,4]dioxin-6-amine with thiophene-3-isocyanate. The process is conducted under controlled conditions to ensure high yield and purity:

- Preparation of Reactants : Octahydrobenzo[b][1,4]dioxin and thiophene derivatives are prepared.

- Reaction Conditions : The reaction is performed in an inert atmosphere (e.g., nitrogen) to minimize side reactions.

- Purification : Post-reaction purification steps include recrystallization or chromatography to isolate the desired product.

Table 1: Summary of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Octahydrobenzo[b][1,4]dioxin + Thiophene | α-glucosidase inhibitor; Acetylcholinesterase inhibitor; Potential cytotoxicity |

| 1-(Octahydrobenzo[b][1,4]dioxin)-3-(thiophen-2-ylmethyl)urea | Similar moiety | Anti-inflammatory; Anticancer; Anti-diabetic activities |

Recent Research Insights

Recent studies have highlighted the importance of structure–activity relationships (SAR) in understanding the biological effects of benzodioxin derivatives. For instance:

- Inhibitory Effects : Compounds with a similar benzodioxin structure have been shown to inhibit α-glucosidase effectively, providing a basis for further exploration of this compound's potential in metabolic disorders.

- Molecular Docking Studies : These studies reveal promising binding interactions with target enzymes, facilitating the design of more potent derivatives.

Q & A

Q. What are the key considerations for synthesizing N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-3-yl)acetamide in a laboratory setting?

Synthesis typically involves multi-step reactions, including:

- Amide bond formation : Reacting the benzodioxin-6-amine precursor with activated thiophene-acetic acid derivatives (e.g., using coupling agents like EDCI or HOBt).

- Solvent and temperature optimization : Polar aprotic solvents (DMF, DMSO) at 60–80°C are often employed to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization is critical to isolate the pure acetamide product, monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : Confirm the presence of the benzodioxin ring (δ 4.2–4.5 ppm for dioxane protons) and thiophene moiety (δ 6.8–7.2 ppm for aromatic protons) .

- Mass spectrometry (HRMS) : Verify the molecular ion peak ([M+H]+) matching the theoretical molecular weight (e.g., ~350–400 g/mol range) .

- IR spectroscopy : Identify amide C=O stretching (1650–1680 cm⁻¹) and thiophene C-S bonds (600–700 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms due to the benzodioxin-thiophene scaffold’s known interactions .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- ADMET profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell models .

Advanced Research Questions

Q. How can researchers optimize the compound’s synthetic yield while minimizing side products?

- DoE (Design of Experiments) : Vary reaction parameters (temperature, stoichiometry) systematically. For example, excess amine (1.2–1.5 eq) improves amidation efficiency .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring-opening reactions in the benzodioxin precursor .

- In-line analytics : Use HPLC-MS to detect intermediates and adjust conditions in real time .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

- Crystallographic studies : Resolve 3D conformations to clarify steric/electronic effects of substituents on the benzodioxin or thiophene rings .

- Computational modeling : Perform DFT calculations to map electrostatic potentials and predict binding affinities .

- Meta-analysis : Compare datasets across benzodioxin-acetamide analogs (e.g., substituent effects on logP and solubility) .

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

- Standardize assay conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hrs) .

- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics or transcriptomics for pathway analysis .

- Batch-to-batch compound verification : Ensure purity (>95% by HPLC) and stability (e.g., no degradation in DMSO stocks over 30 days) .

Methodological Considerations

Q. What protocols are recommended for scaling up synthesis without compromising purity?

- Flow chemistry : Continuous reactors reduce side reactions and improve heat management for gram-scale production .

- Crystallization optimization : Use solvent mixtures (ethanol/water) with slow cooling to enhance crystal lattice formation .

Q. How can researchers validate target engagement in cellular models?

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the acetamide scaffold for pull-down assays .

- Thermal shift assays (TSA) : Monitor protein melting point shifts upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.